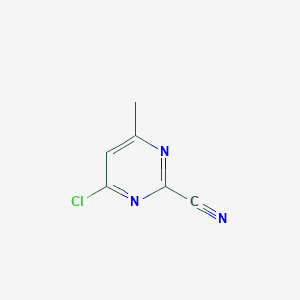

4-Chloro-6-methylpyrimidine-2-carbonitrile

Description

4-Chloro-6-methylpyrimidine-2-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 4, a methyl group at position 6, and a cyano group at position 2. This trifunctional structure confers unique reactivity, making it a valuable intermediate in pharmaceuticals and agrochemicals. The methyl group contributes to lipophilicity, influencing solubility and metabolic stability .

Properties

CAS No. |

98141-38-9 |

|---|---|

Molecular Formula |

C6H4ClN3 |

Molecular Weight |

153.57 g/mol |

IUPAC Name |

4-chloro-6-methylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C6H4ClN3/c1-4-2-5(7)10-6(3-8)9-4/h2H,1H3 |

InChI Key |

RYWOTJZWYKSEKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-2-carbonitrile typically involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving 4-Chloro-6-methylpyrimidine-2-carbonitrile include sodium ethoxide, amines, and alkoxides. Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-6-methylpyrimidine-2-carbonitrile derivative .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-methylpyrimidine-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into a wide range of derivatives, which can possess distinct chemical properties.

Key Reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

- Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to yield corresponding amines.

Pharmaceutical Applications

This compound is particularly noteworthy in medicinal chemistry, where it has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Research has indicated that derivatives of 4-chloro-6-methylpyrimidine-2-carbonitrile exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 0.1 to 12.91 μM against breast cancer (MDA-MB-231) and leukemia cells, indicating promising potency compared to standard chemotherapeutics like 5-Fluorouracil.

Table 1: Cytotoxicity of 4-Chloro-6-methylpyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | |

| Compound B | KG-1 (Leukemia) | Comparable to SGI-1027 | |

| Compound C | MCF-7 | 17.02 |

Agrochemical Applications

In the agricultural sector, 4-chloro-6-methylpyrimidine-2-carbonitrile is utilized in the development of agrochemicals, including pesticides and herbicides. Its structural characteristics enable it to interact with biological pathways critical for pest control.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical processes.

Mechanism of Action:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, blocking substrate access.

- Cell Proliferation Inhibition : Certain derivatives can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis.

Case Studies

Several case studies highlight the efficacy of 4-chloro-6-methylpyrimidine derivatives in preclinical models:

- Breast Cancer Model : In BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a derivative showed potent inhibition of lung metastasis compared to known inhibitors.

- Toxicity Assessment : Toxicity studies indicated that certain derivatives exhibited favorable safety profiles, with no acute toxicity observed at doses up to 2000 mg/kg in animal models.

Similar Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| 4-Chloro-2-methylpyrimidine | Lacks the nitrile group at position 2 | Synthetic intermediates |

| 6-Chloro-2-methylpyrimidine-4-carbonitrile | Different substitution pattern | Antimicrobial agents |

The uniqueness of 4-chloro-6-methylpyrimidine-2-carbonitrile lies in its specific substitution pattern on the pyrimidine ring, imparting distinct chemical and biological properties that enhance its utility in research and industry.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, pyrimidine derivatives generally exert their effects by interacting with enzymes and receptors involved in various biological processes . For example, they may inhibit enzymes critical for DNA replication in microbial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations:

- Chlorine vs. Methoxy Groups : Replacement of Cl (electron-withdrawing) with OMe (electron-donating) at position 4 (e.g., 4-methoxy-6-methyl analog) reduces electrophilicity, altering reactivity in nucleophilic substitution reactions .

- Positional Isomerism: 6-Chloro-2-methylpyrimidine-4-carbonitrile (Cl at 6, CN at 4) exhibits distinct regioselectivity compared to the target compound, favoring nucleophilic attack at position 4 due to the cyano group’s electron-withdrawing effect .

Physicochemical Properties

- Lipophilicity: Methyl and chloro substituents increase logP values compared to methoxy or amino groups, impacting membrane permeability in drug design .

Biological Activity

4-Chloro-6-methylpyrimidine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research. Its unique chemical structure allows it to function as a versatile building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

4-Chloro-6-methylpyrimidine-2-carbonitrile is characterized by the following molecular formula:

- Molecular Formula : CHClN

- Molecular Weight : 158.58 g/mol

- Structure : The compound features a pyrimidine ring with a chlorine atom and a methyl group at specific positions, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of 4-chloro-6-methylpyrimidine derivatives in cancer therapy. For instance, certain derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The IC values for these compounds ranged from 0.1 to 12.91 μM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Cytotoxicity of 4-Chloro-6-methylpyrimidine Derivatives

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | |

| Compound B | KG-1 (Leukemia) | Comparable to SGI-1027 | |

| Compound C | MCF-7 | 17.02 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives effectively inhibited COX-2 enzyme activity, which is crucial in the inflammatory response. The reported IC values were comparable to those of established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

The biological activity of 4-chloro-6-methylpyrimidine-2-carbonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine and methyl substituents on the pyrimidine ring enhance its binding affinity and selectivity towards these targets, leading to various pharmacological effects.

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, blocking substrate access.

- Cell Proliferation Inhibition : Studies indicate that certain derivatives can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis and affecting cell cycle progression.

Case Studies

Several case studies have demonstrated the efficacy of 4-chloro-6-methylpyrimidine derivatives in preclinical models:

- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with a derivative showed potent inhibition of lung metastasis compared to known inhibitors .

- Toxicity Assessment : Toxicity studies indicated that certain derivatives exhibited favorable safety profiles, with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.